Cas no 172486-69-0 (4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI))
![4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) structure](https://nl.kuujia.com/scimg/cas/172486-69-0x500.png)
172486-69-0 structure
Productnaam:4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
- 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-
- Sonomolide B
- 13-Ethenyl-3,5-dihydroxy-14-methyl-6,15-epoxypodocarp-12-en-15-one
- 4H-Phenanthro[10,1-bc]furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
- CHEBI:219013
- 172486-69-0
- (1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one
- dihydroxy-trimethyl-vinyl-[?]one
- 4H-Phenanthro(10,1-bc)furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
- DTXSID10938163
-
- Inchi: InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1
- InChI-sleutel: HQKRCEBCNPNBKW-JTKBMLCESA-N
- LACHT: C=CC1=CC[C@@H]2[C@]3(CC[C@H](O)[C@@]4(C(O[C@H](C[C@H]2[C@H]1C)[C@]34O)=O)C)C
Berekende eigenschappen
- Exacte massa: 332.198759
- Monoisotopische massa: 332.198759
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 1
- Complexiteit: 640
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 66.8
Experimentele eigenschappen
- Dichtheid: 1.255
- Kookpunt: 501.9°Cat760mmHg
- Vlampunt: 176.5°C
4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Gerelateerde literatuur
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
172486-69-0 (4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)) Gerelateerde producten
- 145576-26-7(Simvastatin Hydroxy Acid Methyl Ester)
- 864357-87-9(Simvastatin Hydroxy Acid Ethyl Ester)
- 121009-77-6(1-Naphthaleneheptanoicacid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, (bR,dR,1S,2S,6R,8S,8aR)-)
- 33768-87-5(1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol)
- 220442-63-7(tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)
- 919976-78-6(N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide)
- 94171-08-1(2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol)
- 2199784-08-0(N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 70932-27-3(N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride)
- 886370-23-6(2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
